REACTION_SMILES
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[Cl:20][c:21]1[c:22]([C:30]([F:31])([F:32])[F:33])[cH:23][c:24]([N:27]=[C:28]=[O:29])[cH:25][cH:26]1.[NH2:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[c:8]3[c:9]([n:10][cH:11][cH:12]2)[n:13]([CH3:17])[c:14](=[O:16])[nH:15]3)[cH:18][cH:19]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[c:8]3[c:9]([n:10][cH:11][cH:12]2)[n:13]([CH3:17])[c:14](=[O:16])[nH:15]3)[cH:18][cH:19]1)[C:28]([NH:27][c:24]1[cH:23][c:22]([C:30]([F:31])([F:32])[F:33])[c:21]([Cl:20])[cH:26][cH:25]1)=[O:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=Nc1ccc(Cl)c(C(F)(F)F)c1
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Name
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Cn1c(=O)[nH]c2c(Oc3ccc(N)cc3)ccnc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)[nH]c2c(Oc3ccc(N)cc3)ccnc21
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Name
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Type
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product
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Smiles
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Cn1c(=O)[nH]c2c(Oc3ccc(NC(=O)Nc4ccc(Cl)c(C(F)(F)F)c4)cc3)ccnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |